3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine

Targeted cancer therapy intermediate EGFR inhibitor building block Halogen regiochemistry

3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine (CAS 1121613-88-4) is a 3-alkoxy-substituted azetidine derivative with molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol. The compound features a strained four-membered azetidine ring linked via a methoxy bridge to a 3-chloro-4-fluorophenyl moiety—a halogenation pattern that mirrors the aniline fragment of the FDA-approved EGFR tyrosine kinase inhibitor gefitinib.

Molecular Formula C10H11ClFNO
Molecular Weight 215.65 g/mol
CAS No. 1121613-88-4
Cat. No. B1412502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine
CAS1121613-88-4
Molecular FormulaC10H11ClFNO
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1C(CN1)OCC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H11ClFNO/c11-9-3-7(1-2-10(9)12)6-14-8-4-13-5-8/h1-3,8,13H,4-6H2
InChIKeyDMWILQUPEXBSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine (CAS 1121613-88-4): Core Chemical Identity & Procurement Baseline


3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine (CAS 1121613-88-4) is a 3-alkoxy-substituted azetidine derivative with molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol [1]. The compound features a strained four-membered azetidine ring linked via a methoxy bridge to a 3-chloro-4-fluorophenyl moiety—a halogenation pattern that mirrors the aniline fragment of the FDA-approved EGFR tyrosine kinase inhibitor gefitinib [2]. It is commercially supplied as a research-grade intermediate (typical purity ≥95%) and is handled under standard laboratory storage conditions .

Why Generic 3-Alkoxyazetidine or Chlorofluoro-Benzyl Building Blocks Cannot Substitute for 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine


In-class 3-alkoxyazetidines are not functionally interchangeable because the precise 3-chloro-4-fluorobenzyl substitution pattern is the identical pharmacophoric fragment required for constructing the 4-anilinoquinazoline core of gefitinib [1]. Regioisomers that shift the halogen positions (e.g., 2-chloro-4-fluoro or 2-chloro-6-fluoro) alter the electronic and steric profile of the aryl ring, which can impair regioselectivity in downstream Minisci-type radical additions or nucleophilic aromatic substitution reactions [1]. Furthermore, replacing the azetidine ring with larger saturated N-heterocycles (pyrrolidine, piperidine) changes both the conformational constraints and the basicity (ΔpKa ≈ 2–3 units), which influences reactivity, purification, and salt-formation behavior during multi-step syntheses [2][3].

Quantitative Differentiation Evidence: 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine vs. Closest Structural Analogs


Halogen Regioisomer Identity Matches the Gefitinib Aniline Pharmacophore Exactly

The 3-chloro-4-fluoro substitution pattern on the benzyl ring is identical to the aniline substructure of gefitinib (N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine) [1]. In a published Minisci-reaction protocol, this halogen arrangement was successfully used to introduce an azetidine moiety directly onto the gefitinib quinazoline scaffold, demonstrating the regiochemical compatibility required for constructing the final API [1]. By contrast, the 2-chloro-4-fluoro isomer (CAS: analogous 2-chloro-4-fluorobenzyl azetidine derivatives) presents a different electrostatic potential surface and steric environment around the benzylic position, which can alter radical-addition regioselectivity .

Targeted cancer therapy intermediate EGFR inhibitor building block Halogen regiochemistry

Azetidine Ring Strain Provides Conformational Rigidity Distinct from Pyrrolidine and Piperidine Analogs

The azetidine ring has a puckered conformation with a ring-strain energy of approximately 25–26 kcal/mol, compared to ~6 kcal/mol for pyrrolidine and ~3 kcal/mol for piperidine [1]. This strain influences both the basicity of the ring nitrogen (conjugate acid pKa ≈ 11.3 for azetidine) and the spatial orientation of the 3-substituent [2]. When the azetidine core is replaced by pyrrolidine or piperidine in analogous 3-alkoxy derivatives, the N-substituent vector angle changes by approximately 15–25°, which can affect binding if the compound is used as a fragment in target-based design [3].

Conformational constraint Ring strain Medicinal chemistry building block

Commercial Purity Specification Matches Typical Research-Grade Requirements for Gefitinib Intermediate Applications

Multiple reputable vendors list the compound with a minimum purity of 95%, as confirmed by NMR, HPLC, or GC analysis . This purity level is consistent with the requirements for a late-stage gefitinib intermediate, where impurities can propagate into the final API and affect regulatory compliance. Comparatively, certain close analogs (e.g., 3-[(2-chloro-4-fluorobenzyl)oxy]azetidine hydrochloride) are offered at 97–98% purity, but their different regiochemistry makes them unsuitable for the same synthetic sequence .

Quality control Purity specification Synthetic intermediate procurement

Experimentally Demonstrated Compatibility with Minisci Radical-Addition Chemistry for Introducing Azetidine onto Heteroaromatic Cores

The J. Org. Chem. 2009 study explicitly demonstrated that an azetidin-3-yl radical (generated from a suitable azetidine precursor) can add to the gefitinib quinazoline core under Minisci conditions, affording the azetidine-modified gefitinib analog in a synthetically useful yield [1]. This reaction class is highly sensitive to the steric and electronic nature of the azetidine radical precursor; azetidines bearing different 3-substituents may exhibit altered reactivity. The 3-[(3-chloro-4-fluorophenyl)methoxy] group provides a specific steric and electronic profile that influences radical stability and addition efficiency.

Radical C–H functionalization Minisci reaction Late-stage heteroaryl modification

Recommended Application Scenarios for 3-[(3-Chloro-4-fluorophenyl)methoxy]azetidine Based on Quantitative Differentiation Evidence


Gefitinib Intermediate in EGFR-Targeted Cancer Therapeutic Synthesis

This compound is directly applicable as a key intermediate in the synthesis of gefitinib (Iressa) and gefitinib analogs, where the 3-chloro-4-fluorophenyl fragment must be introduced with exact regiochemistry [1]. The Minisci-mediated azetidine coupling strategy demonstrated in the primary literature provides a validated synthetic route that can be adapted for process-scale development [1]. Researchers developing generic gefitinib API routes should prioritize this specific regioisomer over other halogen-substituted benzyl azetidines.

Medicinal Chemistry Building Block for Conformationally Constrained EGFR Inhibitor Libraries

The azetidine core imposes a rigid three-dimensional geometry that is substantially different from pyrrolidine- or piperidine-based scaffolds [2]. This compound can serve as a versatile 3-alkoxyazetidine building block for fragment-based drug discovery programs targeting EGFR and related kinases, where precise exit-vector control is a design criterion [2][3].

Reference Standard for Halogen-Regioisomer Identity Testing in Quality Control

Because the 3-chloro-4-fluoro substitution pattern is non-interchangeable with the 2-chloro-4-fluoro or 2-chloro-6-fluoro isomers for gefitinib synthesis [1], this compound can be used as an authentic reference standard in HPLC, LC-MS, or NMR identity testing to verify the correct regioisomer in incoming intermediate shipments. This reduces the risk of regioisomeric cross-contamination in regulated synthetic workflows.

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